Acido ursulcolico [Italian]
Description
Acido ursulcolico, known in English as ursodeoxycholic acid, is a secondary bile acid produced in humans and other species through the metabolism of intestinal bacteria. It is synthesized in the liver in some species and was first identified in the bile of bears from the genus Ursus, which is the origin of its name . Ursodeoxycholic acid is used to treat or prevent several diseases of the liver or bile ducts .
Properties
IUPAC Name |
trisodium;(4R)-4-[(3R,5S,10S,13R,17R)-10,13-dimethyl-3,7-disulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O10S2.3Na/c1-14(4-7-21(25)26)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(33-35(27,28)29)12-15(23)13-20(22)34-36(30,31)32;;;/h14-20,22H,4-13H2,1-3H3,(H,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3/t14-,15+,16-,17-,18?,19?,20?,22?,23+,24-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNVFQGDTHVNHO-AZCDSPEWSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2C(C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37Na3O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601008730 | |
| Record name | Trisodium 3,7-bis(sulfonatooxy)cholan-24-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601008730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89232-83-7 | |
| Record name | Trisodium 3,7-bis(sulfonatooxy)cholan-24-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601008730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ursodeoxycholic acid can be synthesized through the epimerization of chenodeoxycholic acid. The process involves the use of catalysts and specific reaction conditions to achieve the desired stereochemistry . The synthetic route typically includes the following steps:
Epimerization: Chenodeoxycholic acid is treated with a base to induce epimerization at the 7-position, converting it to ursodeoxycholic acid.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain high-purity ursodeoxycholic acid.
Industrial Production Methods: Industrial production of ursodeoxycholic acid involves large-scale synthesis using similar principles as the laboratory methods but optimized for efficiency and yield. The process includes:
Raw Material Preparation: Chenodeoxycholic acid is sourced or synthesized.
Reaction Optimization: Reaction conditions are optimized for large-scale production, including temperature, pressure, and catalyst concentration.
Purification and Quality Control: The product is purified and subjected to rigorous quality control to ensure it meets pharmaceutical standards.
Chemical Reactions Analysis
Key Data:
| Parameter | One-Pot, Two-Step Method | One-Pot, One-Step Method |
|---|---|---|
| Substrate Concentration | Low (≤20 mM) | High (≥50 mM) |
| Conversion Rate | 90–95% | 60–70% |
| Enzyme Stability | Moderate | Low (due to mutual inhibition) |
| Purification Complexity | High | Moderate |
This method faces challenges in enzyme stability and cofactor regeneration .
Electrochemical Reduction of 7-Ketolithocholic Acid
A novel electrochemical method reduces 7K-LCA to UDCA in aprotic solvents. The reaction proceeds via direct electron transfer, avoiding hazardous alkali metals:
Solvent Performance Comparison :
| Solvent | Conversion Rate (%) | UDCA Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|---|
| DMSO | 58.3 | 34.9 | 100% |
| DMF | 45.1 | 28.7 | 98% |
| Acetone | 32.6 | 18.4 | 95% |
DMSO (dimethyl sulfoxide) showed optimal performance due to its high dielectric constant and proton-donating capacity .
Metabolic Reactions and Byproduct Formation
UDCA undergoes hepatic and intestinal metabolism:
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Sulfation : LCA is sulfated in the liver to form less toxic sulfolithocholyl conjugates.
Toxicity Data :
| Metabolite | Half-Life (Days) | Toxicity Profile |
|---|---|---|
| UDCA | 3.5–5.8 | Low (hepatoprotective) |
| LCA | 0.5–1.2 | High (cholestatic, DNA damage) |
Industrial Challenges and Innovations
-
Enzyme Engineering : Mutant 7β-HSDH variants (e.g., Lactobacillus spp.) improve catalytic efficiency by 2.5-fold .
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Cofactor Recycling : NADPH-dependent systems coupled with glucose dehydrogenase reduce coenzyme costs by 40% .
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Waste Mitigation : Continuous-flow reactors minimize wastewater generation in large-scale production .
Adverse Reactions in Pharmaceutical Use
While UDCA is generally safe, rare adverse reactions include:
Scientific Research Applications
Pharmacological Properties
Ursolic acid exhibits a range of biological activities, including:
- Anti-inflammatory Effects : Studies have shown that ursolic acid can significantly reduce inflammatory cytokines such as IL-1β, IL-6, and TNF-α in both animal models and in vitro systems. This property is crucial for developing treatments for inflammatory diseases .
- Antioxidant Activity : Ursolic acid enhances the levels of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH), which help mitigate oxidative stress. It has been shown to lower malondialdehyde (MDA) levels, indicating reduced lipid peroxidation .
- Anticancer Potential : Various studies have highlighted the potential of ursolic acid and its derivatives as anti-cancer agents. They have demonstrated antiproliferative effects against several cancer cell lines, including breast, colon, and lung cancers .
Cardiovascular Health
Ursolic acid has been linked to cardiovascular benefits by slowing down the progression of atherosclerosis and improving endothelial function through the upregulation of endothelial-type nitric oxide synthase (eNOS). This suggests potential applications in treating cardiovascular diseases .
Muscle Health
Research indicates that ursolic acid can promote muscle hypertrophy and reduce muscle atrophy by increasing Akt activity in skeletal muscle. This has implications for treating muscle-wasting conditions .
Veterinary Applications
In veterinary medicine, ursolic acid is used for its anti-inflammatory and antiviral properties. It enhances gut health by improving the integrity of the intestinal barrier and is suggested as a candidate for preventing oxidative stress-related diseases in animals .
Agricultural Applications
Ursolic acid's role in agriculture includes its use as a natural pesticide due to its antimicrobial properties. It can also enhance plant growth and resistance to pathogens, making it a valuable component in sustainable agriculture practices .
Anti-Cancer Studies
A systematic review found that ursolic acid derivatives exhibited improved antiproliferative activity compared to their parent compound across various cancer cell lines. For instance, derivatives showed enhanced efficacy against colon cancer cells when compared to standard chemotherapy drugs .
Cardiovascular Disease Models
In murine models of cardiovascular disease, administration of ursolic acid resulted in significant reductions in plaque formation and improvements in lipid profiles, indicating its potential as a therapeutic agent for heart disease prevention .
Data Summary Table
Mechanism of Action
Ursodeoxycholic acid exerts its effects through several mechanisms:
Cholesterol Regulation: It reduces the rate of cholesterol absorption in the intestine and breaks up micelles containing cholesterol.
Hydrophobicity Index: It changes the hydrophobicity index of the bile acid pool, displacing more toxic bile acids.
Molecular Targets: Ursodeoxycholic acid acts on the farnesoid X receptor and upregulates membrane transport proteins involved in biliary secretion.
Comparison with Similar Compounds
Chenodeoxycholic Acid: An epimer of ursodeoxycholic acid with similar choleretic effects but less well-tolerated in humans.
Cholic Acid: Another primary bile acid with different hydrophobicity and toxicity profiles.
Oleanolic Acid: A pentacyclic triterpenoid with similar anti-inflammatory and hepatoprotective properties.
Uniqueness: Ursodeoxycholic acid is unique due to its specific stereochemistry, which imparts distinct biological properties, including better tolerance and specific therapeutic effects in liver diseases .
Biological Activity
Ursolic acid (UA), known as "acido ursulcolico" in Italian, is a pentacyclic triterpenoid found in various plants, including apples, rosemary, and basil. It has garnered significant attention due to its diverse biological activities, which include anti-inflammatory, antioxidant, anticancer, and hepatoprotective effects. This article delves into the biological activity of ursolic acid, supported by data tables and case studies from recent research.
1. Anti-inflammatory Activity
Ursolic acid exhibits potent anti-inflammatory properties through various mechanisms. Studies have shown that UA significantly reduces inflammatory cytokines such as IL-1β, IL-6, and TNF-α in both in vitro and in vivo models.
Table 1: Effects of Ursolic Acid on Inflammatory Cytokines
| Study Type | Cytokine | Effect Observed | Significance (p-value) |
|---|---|---|---|
| In vitro | IL-1β | Reduced levels | < 0.05 |
| In vitro | IL-6 | Reduced levels | < 0.05 |
| In vivo | TNF-α | Reduced levels | < 0.05 |
In a meta-analysis involving 31 articles, it was found that UA administration significantly lowered the levels of inflammatory markers across various dosages and durations of treatment .
2. Antioxidant Activity
The antioxidant capabilities of ursolic acid are well-documented, with evidence indicating its ability to scavenge free radicals and enhance the body's antioxidant defenses. It elevates the levels of superoxide dismutase (SOD) and glutathione (GSH) while decreasing malondialdehyde (MDA) levels in tissues.
Table 2: Antioxidant Effects of Ursolic Acid
| Parameter | Baseline Level | Level after UA Treatment | Significance (p-value) |
|---|---|---|---|
| SOD | Low | High | < 0.01 |
| GSH | Low | High | < 0.01 |
| MDA | High | Low | < 0.01 |
Research indicates that UA can effectively mitigate oxidative stress in various models, including those induced by carbon tetrachloride (CCl4), demonstrating its potential as a therapeutic agent for oxidative stress-related diseases .
3. Anticancer Activity
Ursolic acid has been shown to possess significant anticancer properties. It induces apoptosis in several cancer cell lines, including breast adenocarcinoma (MCF7), cervical adenocarcinoma (HeLa), and colorectal cancer (HCT116).
Case Study: Apoptosis Induction by Ursolic Acid
In a study examining the effects of UA on cancer cells, treatment with UA led to:
- Increased expression of pro-apoptotic proteins (Bax)
- Decreased expression of anti-apoptotic proteins (Bcl-2)
- Activation of caspase pathways
The lethal dose for inducing apoptosis was determined to be around 30 µM for several cell lines .
Table 3: Effects of Ursolic Acid on Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 30 | Induction of apoptosis |
| HeLa | 28 | Activation of caspases |
| HCT116 | 25 | Modulation of Bcl-2 family proteins |
4. Hepatoprotective Effects
Ursolic acid also demonstrates hepatoprotective effects by alleviating liver damage induced by toxins such as CCl4. It operates through pathways that reduce oxidative stress and inflammation within liver cells.
Mechanisms Identified:
- Activation of the AMPK pathway
- Suppression of the NOX4/ROS pathway
- Modulation of NF-κB signaling
These mechanisms contribute to the protective effects against liver fibrosis and other liver-related diseases .
Q & A
Q. What are the standard analytical techniques for characterizing the purity and structural integrity of Acido ursolico in plant extracts?
To ensure accurate characterization, employ a combination of High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation. Validate methods using reference standards and replicate analyses to minimize instrumental variability .
Q. How should researchers design in vitro experiments to evaluate the anti-inflammatory activity of Acido ursolico?
Use cell-based assays (e.g., RAW 264.7 macrophages) with lipopolysaccharide (LPS)-induced inflammation models. Include positive controls (e.g., dexamethasone), measure cytokine levels (IL-6, TNF-α) via ELISA, and ensure triplicate runs to account for biological variability. Statistical analysis (e.g., ANOVA) should confirm significance thresholds (p < 0.05) .
Q. What are the critical steps in isolating Acido ursolico from natural sources while minimizing degradation?
Optimize solvent polarity (e.g., ethanol/water mixtures) for extraction, perform low-temperature evaporation to prevent thermal degradation, and use silica gel chromatography for purification. Monitor stability via UV-Vis spectroscopy at 210 nm, referencing established protocols .
Q. How can researchers validate the reproducibility of Acido ursolico’s bioactivity across laboratories?
Adhere to standardized protocols (e.g., OECD guidelines), share raw data and reagent batch numbers, and perform inter-laboratory comparisons using blinded samples. Publish detailed Materials and Methods sections, including instrument calibration details .
Q. What statistical methods are appropriate for analyzing dose-response relationships in Acido ursolico studies?
Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. Apply tools like GraphPad Prism or R packages for curve fitting, and report confidence intervals to quantify uncertainty .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings in the reported anticancer mechanisms of Acido ursolico?
Conduct a systematic review with meta-analysis to identify confounding variables (e.g., cell line specificity, concentration ranges). Validate hypotheses using orthogonal assays (e.g., RNA sequencing to confirm apoptosis pathways) and cross-reference with pharmacokinetic data .
Q. What experimental strategies optimize the oral bioavailability of Acido ursolico for preclinical studies?
Develop nanoformulations (e.g., liposomes or PLGA nanoparticles) to enhance solubility. Use in situ perfusion models to assess intestinal absorption and LC-MS/MS for quantifying plasma concentrations. Compare bioavailability metrics (AUC, Cmax) across formulations .
Q. How should multi-omics approaches be integrated to elucidate Acido ursolico’s polypharmacological effects?
Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data. Use bioinformatics tools (e.g., KEGG pathway enrichment) to identify overlapping targets. Validate findings with CRISPR/Cas9 knockouts of candidate genes .
Q. What methodologies address batch-to-batch variability in Acido ursolico extracted from plant sources?
Implement Quality-by-Design (QbD) principles, including Design of Experiments (DoE) to optimize extraction parameters. Use chemometric analysis (e.g., PCA) to correlate phytochemical profiles with bioactivity, and establish acceptance criteria for raw materials .
Q. How can researchers design a longitudinal study to assess Acido ursolico’s chronic toxicity in animal models?
Follow OECD 452 guidelines: administer escalating doses to rodents for 6–12 months, monitor hematological/biochemical markers, and perform histopathological examinations. Include a recovery phase to evaluate reversibility of effects. Use survival analysis (Kaplan-Meier curves) and Cox proportional hazards models .
Methodological Notes
- Data Contradictions : Apply funnel plots to detect publication bias in meta-analyses .
- Experimental Reproducibility : Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles when publishing .
- Literature Reviews : Follow PRISMA guidelines for systematic reviews and utilize tools like Rayyan for screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
